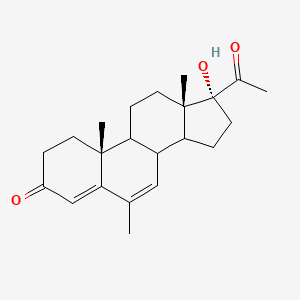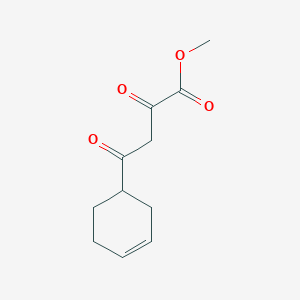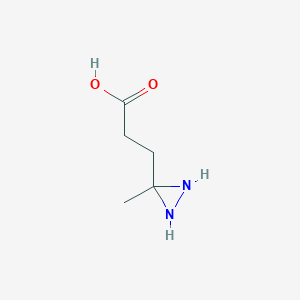![molecular formula C19H30O2 B14790717 (10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stanolone, also known as dihydrotestosterone, is a potent androgenic metabolite of testosterone. It is generated by the 5-alpha reduction of testosterone and is considered a pure androgenic steroid because it cannot be aromatized to estradiol. This compound plays a crucial role in the development of masculine characteristics and has significant effects on scalp and body hair in humans .
准备方法
Synthetic Routes and Reaction Conditions: Stanolone is synthesized primarily through the irreversible action of microsomal steroid 5-alpha-reductase on testosterone. This process follows Michaelis-Menten kinetics and is not affected by age. The enzyme steroid 5-alpha-reductase is localized in various tissues, including the prostate, skin, liver, and hair follicles, and catalyzes the formation of Stanolone from testosterone in these tissues .
Industrial Production Methods: Industrial production of Stanolone involves the chemical reduction of testosterone using specific reagents and catalysts. The process is designed to ensure high purity and minimal environmental impact. The synthetic route is relatively straightforward, involving the reduction of the 4,5-double bond in testosterone to produce Stanolone .
化学反应分析
Types of Reactions: Stanolone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Stanolone can be oxidized to form androstanedione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of Stanolone can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving Stanolone typically occur at the hydroxyl group, where it can be esterified or etherified using appropriate reagents.
Major Products Formed:
Oxidation: Androstanedione
Reduction: Androstanediol
Substitution: Various esters and ethers of Stanolone
科学研究应用
Stanolone has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Stanolone is used as a reference compound for studying androgenic steroids and their derivatives. It is also employed in the synthesis of other steroidal compounds.
Biology: In biological research, Stanolone is used to study the effects of androgens on cellular processes and gene expression. It serves as a model compound for investigating androgen receptor interactions and signaling pathways.
Medicine: Medically, Stanolone is used in the treatment of androgen deficiency disorders, hormone-sensitive breast cancer, and androgenetic alopecia. It acts as a supplement in hormonal imbalances, inhibits tumor progression by competing with estrogen receptors, and stimulates hair growth while preventing hair loss .
Industry: In the industrial sector, Stanolone is used in the formulation of topical creams and gels for the treatment of conditions like gynecomastia and androgenetic alopecia. It is also utilized in the development of performance-enhancing drugs .
作用机制
Stanolone exerts its effects by binding to androgen receptors in various tissues throughout the body. This binding results in increased protein synthesis and cell growth, leading to anabolic effects such as muscle mass and strength. Stanolone also inhibits the actions of estrogen on target tissues by competitively binding to the estrogen receptor alpha. Additionally, it has mineralocorticoid activity, which can lead to sodium and water retention .
相似化合物的比较
Stanolone is unique among androgenic steroids due to its inability to be aromatized to estradiol, making it a pure androgenic steroid. Similar compounds include:
Testosterone: The precursor to Stanolone, which can be aromatized to estradiol.
Androstanediol: A reduction product of Stanolone with less androgenic activity.
Androstanedione: An oxidation product of Stanolone with different biological activity
Stanolone’s unique properties make it valuable in both clinical and research settings, particularly for its potent androgenic effects and its role in the development of masculine characteristics.
属性
分子式 |
C19H30O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12?,14?,15?,16?,17?,18-,19-/m0/s1 |
InChI 键 |
NVKAWKQGWWIWPM-KSOHCGQZSA-N |
手性 SMILES |
C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CCC4O)C |
规范 SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)
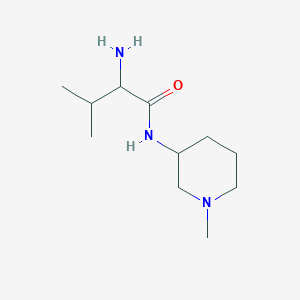
![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)
![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
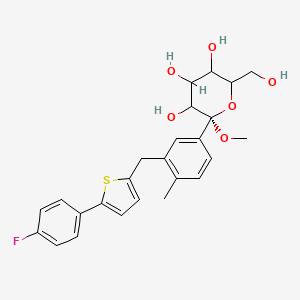
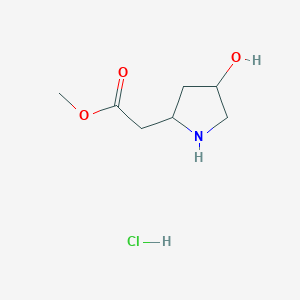
![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
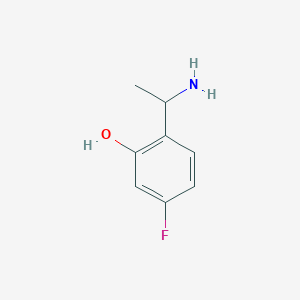
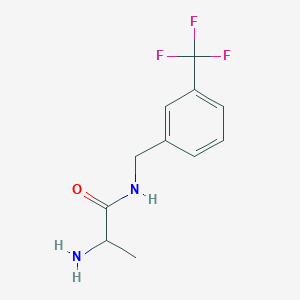
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
